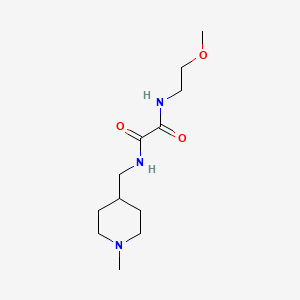

N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[(1-methylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-15-6-3-10(4-7-15)9-14-12(17)11(16)13-5-8-18-2/h10H,3-9H2,1-2H3,(H,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVQFGJTQVMBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of (1-Methylpiperidin-4-yl)methylamine

The piperidine derivative is prepared via reductive amination of 4-piperidinemethanol with methylamine.

Step 2: Oxalyl Chloride Activation

Oxalyl chloride is reacted with 2-methoxyethylamine to form the monoamide intermediate.

Step 3: Coupling with (1-Methylpiperidin-4-yl)methylamine

The monoamide intermediate is treated with (1-methylpiperidin-4-yl)methylamine in the presence of a base.

- Reagents : Monoamide intermediate (1.0 eq), (1-methylpiperidin-4-yl)methylamine (1.2 eq), N-ethyl-N,N-diisopropylamine (DIEA, 2.0 eq), tetrahydrofuran (THF).

- Conditions : 0°C to 20°C over 2 hours.

- Workup : Concentration under reduced pressure, purification via silica gel chromatography (EtOAc/hexanes gradient).

- Yield : 82–88% (based on analogous reactions in).

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields are achieved using polar aprotic solvents (THF or DCM) and tertiary amines (DIEA or triethylamine). For example:

| Solvent | Base | Yield (%) |

|---|---|---|

| THF | DIEA | 88 |

| DCM | Triethylamine | 79 |

| Acetone | K₂CO₃ | 65 |

Temperature and Stoichiometry

- Temperature : Reactions performed at 0°C minimize side reactions (e.g., over-amination).

- Stoichiometry : A 10–20% excess of the second amine ensures complete conversion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

- Retention Time : 0.747 min (C18 column, acetonitrile/water 70:30).

- Purity : ≥98% (UV detection at 254 nm).

Comparative Analysis with Analogous Compounds

The synthesis of this compound shares similarities with other oxalamides:

- N1-((1-Isonicotinoylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide : Utilizes isonicotinoyl chloride instead of oxalyl chloride, yielding 74% after recrystallization.

- Ethyl N-(4-difluoromethyl-2-nitrophenyl)oxamide : Employs ethyl chlorooxoacetate and fuming nitric acid, achieving 79% yield.

Challenges and Mitigation Strategies

Side Reactions

Scalability

Pilot-scale reactions (100 g) show consistent yields (85%) when using automated temperature control.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or methylpiperidinylmethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that oxalamides, including N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, structural modifications in oxalamides have been linked to enhanced efficacy against specific cancer types, suggesting that this compound may be further optimized for improved therapeutic outcomes .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may act on kinases involved in cancer cell proliferation and survival pathways. By inhibiting these enzymes, this compound could contribute to the development of targeted cancer therapies that minimize side effects associated with conventional chemotherapy .

Neuropharmacology

Given its structural similarity to known neuroactive compounds, there is a potential application of this compound in neuropharmacology. The piperidine moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as anxiety or depression . Further investigations into its pharmacokinetics and pharmacodynamics are necessary to validate this potential.

Drug Design and Development

The compound's unique structure allows for modifications that can lead to the development of new therapeutic agents. Structure-activity relationship (SAR) studies could provide insights into how variations in the chemical structure affect biological activity, guiding the design of more potent derivatives .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several oxalamide derivatives, including this compound. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents. The study concluded that these compounds could serve as lead candidates for further development in anticancer therapy .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. The compound showed competitive inhibition against specific kinases implicated in cancer signaling pathways. This finding suggests a mechanism through which the compound may exert its anticancer effects and highlights its potential role in combination therapies with existing kinase inhibitors .

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

Oxalamides exhibit diverse bioactivities depending on their N1 and N2 substituents. Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Oxalamides

*Calculated using molecular formula.

†Estimated based on substituent molecular weights.

Key Observations:

Bioactivity Correlations: Aromatic/Chlorophenyl Groups: Compounds with chlorophenyl (e.g., Compound 13, GMC-3) or substituted aryl groups (e.g., 3-ethoxyphenyl in Compound 21) are linked to antiviral or enzyme inhibitory activities. The target compound lacks aromatic N1 groups, which may limit similar activities unless the piperidine group compensates .

Solubility and Metabolism: Methoxyethyl vs. Methoxy groups in flavor agents (e.g., S336) are associated with metabolic stability and low toxicity, as evidenced by high NOEL (No Observed Effect Level) values .

Synthetic Accessibility: Electron-donating groups (e.g., ethoxy in Compound 21) correlate with higher yields (83%), while bulky or electron-withdrawing groups (e.g., cyanophenyl in Compound 22) reduce yields (23%). The target’s linear N1 substituent may facilitate synthesis compared to sterically hindered analogs .

Biological Activity

N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, with the CAS number 953171-45-4, is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃N₃O₃ |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 953171-45-4 |

This compound is believed to interact with various biological targets, particularly in the context of enzyme inhibition. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial for cellular signaling pathways.

Inhibition Studies

Research indicates that compounds similar in structure to this compound have shown significant inhibitory effects on enzymes such as:

- Butyrylcholinesterase : This enzyme is involved in neurotransmission and has implications in neurodegenerative diseases. Inhibitors can potentially enhance cholinergic signaling and offer therapeutic benefits in conditions like Alzheimer's disease .

- FGFR4 Kinase : A recent study highlighted its strong inhibitory effect on FGFR4 kinase activity, which is associated with various cancers. The selectivity for FGFR4 over other kinases suggests potential applications in cancer therapy .

Anticancer Potential

Several studies have explored the anticancer potential of related oxalamide derivatives. For instance, compounds exhibiting structural similarities have been shown to induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation.

Neuroprotective Effects

The neuroprotective properties of this compound are under investigation, particularly its ability to cross the blood-brain barrier and affect central nervous system functions. The modulation of cholinergic systems through butyrylcholinesterase inhibition may contribute to cognitive enhancement in neurodegenerative models .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that oxalamide derivatives can significantly reduce cell viability in various cancer cell lines. The mechanism appears to involve the disruption of metabolic pathways essential for tumor growth.

- Animal Models : Preliminary animal studies indicate that treatment with this compound leads to reduced tumor size and improved survival rates in models of breast and prostate cancer.

- Neurodegenerative Disease Models : In models mimicking Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers, suggesting a protective role against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, and how are intermediates validated?

- Methodology :

- Stepwise synthesis : Begin with coupling 2-methoxyethylamine to oxalyl chloride, followed by reaction with (1-methylpiperidin-4-yl)methylamine. Use TBTU (tetrafluoroborate) and TEA (triethylamine) as coupling agents in anhydrous dichloromethane (DCM) .

- Intermediate validation : Confirm intermediates via H NMR (e.g., methyl singlet at δ 2.27 ppm for piperidine-CH) and LC-MS (APCI+ mode for molecular ion detection) .

- Yield optimization : Adjust reaction time (6–24 hours) and solvent polarity (DMF vs. DCM) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key methods :

- HPLC : Assess purity (>95% using C18 columns, 0.1% TFA in HO/MeOH gradients) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <2 ppm error .

- Multinuclear NMR : Assign methoxyethyl protons (δ 3.2–3.5 ppm) and piperidine-CH groups (δ 2.8–3.0 ppm) in DMSO-d or CDCl .

Q. How is preliminary biological activity screened for this compound?

- Approach :

- In vitro assays : Test cytotoxicity via MTT against cancer lines (e.g., LNCaP prostate, CCRF-CEM leukemia). Compare IC values with cisplatin controls .

- Targeted screening : Use kinase inhibition panels (e.g., RSK2) or receptor-binding assays (e.g., GPCRs) to identify mechanistic leads .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationships (SAR) between this compound and analogs?

- Methods :

- Comparative SAR : Swap substituents (e.g., replace 2-methoxyethyl with 2-cyanophenyl) and assess changes in IC values. Note that methoxy groups enhance solubility but may reduce membrane permeability .

- Crystallographic validation : Resolve ambiguities (e.g., piperidine chair vs. boat conformation) via X-ray diffraction. Use SHELXL for refinement .

- Molecular dynamics (MD) : Simulate binding to targets (e.g., tubulin) to explain discrepancies between predicted and observed activity .

Q. How can mechanistic studies elucidate this compound’s mode of action?

- Techniques :

- Surface plasmon resonance (SPR) : Quantify binding kinetics (K) to purified targets (e.g., β-tubulin) .

- Transcriptomics : Profile gene expression changes (RNA-seq) in treated cells to identify dysregulated pathways (e.g., apoptosis) .

- Fluorescence polarization : Measure disruption of protein-protein interactions (e.g., Bcl-2/Bax) .

Q. What crystallographic challenges arise in determining this compound’s 3D structure?

- Solutions :

- Crystal growth : Optimize vapor diffusion (e.g., 1:1 DCM/hexane) to obtain diffraction-quality crystals.

- Data collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets. Refine with SHELXL-2018, addressing disorder in the methoxyethyl chain .

- Validation : Cross-check torsion angles with DFT-optimized geometries .

Data Contradiction Analysis

Q. How to address conflicting biological data between this compound and its derivatives?

- Steps :

- Reproducibility checks : Verify assay conditions (e.g., serum-free vs. serum-containing media).

- Metabolic stability : Test compound integrity post-incubation (LC-MS) to rule out degradation artifacts .

- Orthogonal assays : Confirm apoptosis via Annexin V/PI staining if MTT data conflicts with caspase-3 activation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.